Fingolimod-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

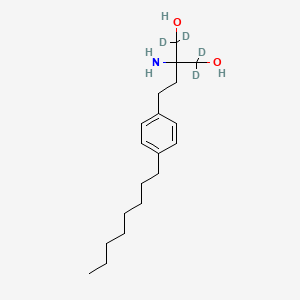

Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .

Synthesis Analysis

Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .Molecular Structure Analysis

The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .Chemical Reactions Analysis

Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .Physical And Chemical Properties Analysis

Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .Applications De Recherche Scientifique

Quantification in Human Plasma

Fingolimod-d4 has been used in a validated HPLC-MS/MS method for quantification of Fingolimod and its metabolite Fingolimod-Phosphate in human plasma . This method can be applied to evaluate the inter-individual differences in the bioavailability of Fingolimod and its metabolite Fingolimod-phosphate, and to possibly relate these differences to inter-individual variability in clinical responses .

Treatment of Multiple Sclerosis

Fingolimod is a sphingosine 1-phosphate-receptor modulator approved for the oral treatment of relapsing–remitting multiple sclerosis (RRMS), a form of MS characterized by a pattern of exacerbation of neurological symptoms followed by recovery . Fingolimod-d4 can be used to study the effectiveness of this treatment.

Bioavailability Study

The method developed using Fingolimod-d4 was applied to measure Fingolimod and Fingolimod-P concentrations in the plasma of 15 RRMS patients under chronic treatment with Fingolimod, administered daily at the dose of 0.5 mg for up to 24 months . This helps in understanding the drug’s bioavailability.

Immunomodulatory Diseases

Experimental reports have firmly associated the drug with potentially beneficial therapeutic effects in immunomodulatory diseases . Fingolimod-d4 can be used to study these effects in detail.

CNS Injuries and Diseases

Fingolimod has shown potential therapeutic effects in CNS injuries and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy . Fingolimod-d4 can be used in research to understand these effects better.

Cancer Research

There is increasing knowledge on its previously unrecognized molecular and potential therapeutic effects in diverse pathological conditions, including cancer . Fingolimod-d4 can be used in cancer research to study these effects.

Safety And Hazards

Orientations Futures

Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .

Propriétés

IUPAC Name |

2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGQTZUTZRNORY-ONNKGWAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fingolimod-d4 | |

Q & A

Q1: What is the significance of using Fingolimod-d4 in the analysis of Fingolimod in biological samples?

A1: Fingolimod-d4 is employed as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying Fingolimod in human blood []. Internal standards are crucial in bioanalysis to correct for variations during sample preparation and ionization efficiency in the mass spectrometer. They improve the accuracy and precision of the method.

Q2: Can you elaborate on the analytical method validation parameters specifically impacted by using Fingolimod-d4?

A2: The use of Fingolimod-d4 directly influences several key method validation parameters:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)